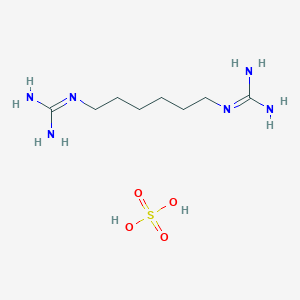
2-(2-ヒドロキシフェニル)酢酸エチル
概要
説明
Ethyl (2-hydroxyphenyl)acetate, also known as Ethyl (2-hydroxyphenyl)acetate, is a useful research compound. Its molecular formula is C10H12O3 and its molecular weight is 180.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality Ethyl (2-hydroxyphenyl)acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl (2-hydroxyphenyl)acetate including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
C10H12O3 C_{10}H_{12}O_{3} C10H12O3
分子量は 180.20 g/mol です . この化合物は、さまざまな科学分野で幅広い用途があります。以下は、6 つの異なる科学研究分野におけるこの化合物の独自な用途の包括的な分析です。医薬品研究
医薬品研究では、2-(2-ヒドロキシフェニル)酢酸エチルは、新規抗炎症薬の開発のための合成中間体として役立ちます . その構造により、分子レベルで相互作用する生物活性物質の合成が可能になり、新しい治療薬の開発につながる可能性があります。
材料科学
この化合物の特性は、特に新素材の合成において、材料科学において貴重です。 この化合物は、耐久性の向上や電気的特性の変更など、特定の特性を持つポリマーやその他の材料を作成するために使用できます .
化学合成
2-(2-ヒドロキシフェニル)酢酸エチルは、さまざまな化学合成プロセスにおける前駆体として使用されます。 この化合物は、加水分解、還元、酸化などの変換を受けることができ、産業的および商業的な用途を持つさまざまな生成物を生み出します .
クロマトグラフィー
クロマトグラフィー、特に薄層クロマトグラフィー (TLC) では、2-(2-ヒドロキシフェニル)酢酸エチルは、強く極性の化合物の混合物を分離するための溶媒混合物成分として使用でき、クロマトグラフィー方法の分解能を向上させます .
分析研究
この化合物は、質量分析や核磁気共鳴 (NMR) 分光法など、分析機器の校正における標準物質または参照物質として使用できる分析研究において不可欠です .
ライフサイエンス研究
ライフサイエンス研究では、2-(2-ヒドロキシフェニル)酢酸エチルは合成中間体として使用されます。 この化合物は、生物学的プロセスの研究と、生物学的システムのより良い理解と新しいライフサイエンス技術の発見につながる可能性のある生化学的アッセイの開発に関与しています .
作用機序
Ethyl 2-(2-hydroxyphenyl)acetate, also known as Ethyl (2-hydroxyphenyl)acetate or ETHYL 2-HYDROXYPHENYLACETATE, is a chemical compound with the molecular formula C10H12O3 . This article aims to provide a comprehensive overview of its mechanism of action, including its primary targets, mode of action, biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors on its action.
特性
IUPAC Name |
ethyl 2-(2-hydroxyphenyl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O3/c1-2-13-10(12)7-8-5-3-4-6-9(8)11/h3-6,11H,2,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTRBBJJVAIWTPL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CC=CC=C1O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60194656 | |
| Record name | Ethyl (2-hydroxyphenyl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60194656 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
41873-65-8 | |
| Record name | 2-(2-Hydroxyphenyl)acetic acid ethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=41873-65-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl (2-hydroxyphenyl)acetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041873658 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethyl (2-hydroxyphenyl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60194656 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethyl (2-hydroxyphenyl)acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.502 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ETHYL (2-HYDROXYPHENYL)ACETATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F4552GDG26 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How is Ethyl 2-hydroxyphenylacetate utilized in the synthesis of 2,3-benzo-fused 1-oxacephems?
A1: The research demonstrates that Ethyl 2-hydroxyphenylacetate reacts with 4-acetoxyazetidin-2-one (2) to produce a tricyclic hydroxy-amine product. This reaction is key in synthesizing a 2,3-benzo-fused ethoxycarbonyl 1-oxa analogue of cephems. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![2-[(2-Chloroacetyl)amino]butanoic acid](/img/structure/B19887.png)

![N,N'-bis[(3,4-dimethoxyphenyl)methyl]-N'-[(2Z,6Z,10Z,14Z,18Z,22Z,26E,30E)-3,7,11,15,19,23,27,31,35-nonamethylhexatriaconta-2,6,10,14,18,22,26,30,34-nonaenyl]ethane-1,2-diamine](/img/structure/B19896.png)



![3-Isopropyl-2,3-dihydrofuro[3,2-b]pyridine](/img/structure/B19906.png)

